2,2',2''-Propane-1,2,3-triyltrioxytriethanol

Catalog No.
S1489075
CAS No.
31694-55-0
M.F
C9H20O6
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',2''-Propane-1,2,3-triyltrioxytriethanol

CAS Number

31694-55-0

Product Name

2,2',2''-Propane-1,2,3-triyltrioxytriethanol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C9H20O6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2

InChI Key

UCYLROVJSUACAD-UHFFFAOYSA-N

SMILES

C(COCC(COCCO)OCCO)O

Synonyms

GLYCEROL ETHOXYLATE;1,2,3-Propanetriol,ethoxylated;1,2,3-Propanetriol,polymerwithoxirane;2-ethanediyl),.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-hydroxy-Poly(oxy-1;Ethoxylatedglycerin;Ethoxylatedglycerine;Glycerin,ethyleneoxidecondens

Canonical SMILES

C(COCC(COCCO)OCCO)O

2,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as glycereth-3, is a chemical compound with the molecular formula C9H20O6\text{C}_9\text{H}_{20}\text{O}_6 and a molecular weight of 224.25 g/mol. It appears as a colorless liquid with no distinct odor. The compound features a unique structure that includes three hydroxyl groups attached to a propane backbone, making it highly soluble in both water and organic solvents. This solubility is attributed to its ability to form hydrogen bonds, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .

While Glycereth-3 is generally considered a low-hazard material, some safety precautions should be considered:

  • Skin and Eye Irritation: Glycereth-3 may cause mild skin or eye irritation upon direct contact [].
  • Ingestion: Ingestion of large quantities may cause gastrointestinal irritation [].

Surfactant Properties and Applications:

,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.

  • Membrane Protein Research: Glycereth-7 can be used to solubilize and stabilize membrane proteins, which are essential components of cells and play crucial roles in various biological processes. By solubilizing membrane proteins, researchers can study their structure, function, and interactions with other molecules .
  • Drug Delivery Systems: Glycereth-7 can be used as an excipient in drug delivery systems, such as micelles and liposomes, to improve the solubility, stability, and bioavailability of poorly water-soluble drugs .

Potential in Nanomaterial Synthesis:

Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:

  • Metal Nanoparticles: Glycereth-7 can act as a reducing agent and stabilizer in the synthesis of metal nanoparticles, such as gold and silver nanoparticles. These nanoparticles have applications in catalysis, sensing, and biomedicine .
  • Polymeric Nanoparticles: Glycereth-7 can be used as a stabilizer in the synthesis of polymeric nanoparticles for drug delivery and gene therapy applications .

Other Research Applications:

Glycereth-7 is also being investigated for its potential applications in other scientific research areas:

  • Cosmetics: Due to its mild surfactant properties, Glycereth-7 is found in various cosmetic formulations, such as creams, lotions, and shampoos .
  • Food Industry: Glycereth-7 is approved by the FDA for use as a food contact substance and can be used as an emulsifier or stabilizer in food products .

  • Oxidation: This compound can be oxidized to yield various products depending on the reagents and conditions used.
  • Reduction: It can be reduced to simpler alcohols or other derivatives.
  • Substitution: The hydroxyl groups can participate in substitution reactions with different reagents, leading to the formation of various derivatives.

In biological contexts, 2,2',2''-Propane-1,2,3-triyltrioxytriethanol serves as a cryoprotectant, which is crucial for preserving biological samples at low temperatures. Its structure allows it to interact effectively with water molecules, preventing ice crystal formation that could damage cells and tissues during freezing processes. Additionally, its non-toxic nature makes it suitable for use in pharmaceuticals and cosmetic formulations, enhancing the solubility of active ingredients .

The synthesis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. Key aspects of the synthesis include:

  • Catalyst: Sodium hydroxide is commonly used as a catalyst.
  • Temperature and Pressure: The reaction is generally conducted at temperatures between 100°C and 150°C and pressures of 1 to 2 atm.
  • Industrial Production: In industrial settings, large reactors are utilized for continuous feeding of reactants and removal of products to ensure high yield and purity .

The applications of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol are diverse:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its solubility-enhancing properties.
  • Cosmetics: Commonly found in cosmetic products for its moisturizing effects.
  • Industrial Uses: Employed in the production of surfactants and emulsifiers; also acts as a cross-linking agent in polymers and resins .

Research indicates that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol interacts favorably with various biological systems due to its non-toxic profile. Studies have shown its efficacy in enhancing the stability of active pharmaceutical ingredients when included in formulations. Moreover, its ability to form hydrogen bonds contributes to its effectiveness as a cryoprotectant during the preservation of biological samples .

Several compounds share structural similarities with 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:

Compound NameMolecular FormulaKey Features
GlycerolC₃H₈O₃Three hydroxyl groups; lacks ethylene glycol units
Triethylene GlycolC₆H₁₄O₄Linear structure with three ethylene glycol units
Trimethylol PropaneC₆H₁₄O₃Contains three hydroxyl groups; used extensively in polymers

Uniqueness

The uniqueness of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol lies in its combination of a central propane backbone with three ethylene glycol units. This specific arrangement imparts enhanced solubility and the capacity for multiple hydrogen bonding interactions that are not present in other similar compounds. Its multifunctional properties make it particularly valuable in both industrial and biological applications .

XLogP3

-2.2

UNII

MHY4NJW64H

GHS Hazard Statements

Aggregated GHS information provided by 388 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 331 of 388 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 57 of 388 companies with hazard statement code(s):;
H317 (98.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31694-55-0
21156-05-8

Wikipedia

Glycereth-3

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Humectant; Skin conditioning; Solvent; Surfactant; Viscosity controlling

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris[.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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